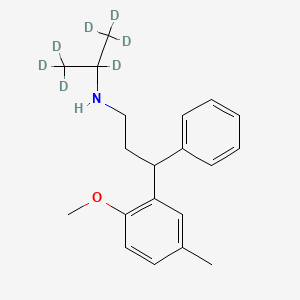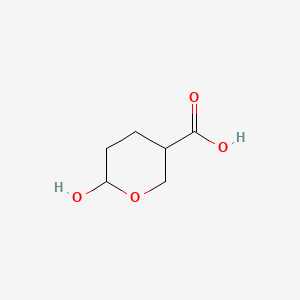
N-Méthylfulleropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylfulleropyrrolidine is a functionalized fullerene derivative characterized by a fullerene core and a pyrrolidine ring with a nitrogen free lone pair. This compound is known for its electron-accepting properties and is widely used in various scientific and industrial applications.
Applications De Recherche Scientifique
N-Methylfulleropyrrolidine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
Target of Action
N-Methylfulleropyrrolidine is a functionalized fullerene . It acts as an electron acceptor in mixtures or when linked to π-conjugated molecules and polymers . The primary target of this compound is the electron-rich entities in these systems .
Mode of Action
The compound interacts with its targets through electron transfer . It has a fullerene core and a nitrogen-free lone pair located at the pyrrolidine ring . This structure allows it to accept electrons from other molecules . The electron transfer results in changes in the electronic states of the involved molecules .
Biochemical Pathways
It’s known that the compound’s electron-accepting property can influence various biochemical reactions that involve electron transfer .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability.
Result of Action
The electron acceptance by N-Methylfulleropyrrolidine can lead to changes in the electronic states of the involved molecules . This can affect the properties and behaviors of these molecules, potentially leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of N-Methylfulleropyrrolidine can be influenced by various environmental factors. For instance, the presence of other electron-donating entities can affect its electron-accepting capacity . .
Analyse Biochimique
Biochemical Properties
N-Methylfulleropyrrolidine acts as an electron acceptor in mixtures or when linked to π-conjugated molecules and polymers . It can be used as a spectroscopic and redox reference for C60-based molecular heterojunctions . The nature of these interactions is primarily electrostatic, with the N-Methylfulleropyrrolidine molecule accepting electrons from other molecules in the system .
Cellular Effects
. For instance, nanofullerene, a type of fullerene, has been shown to influence the conjugation of antibiotic resistance genes between E. coli strains .
Molecular Mechanism
N-Methylfulleropyrrolidine, as an electron acceptor, plays a role in photoinduced energy and electron transfer between oligothienylenevinylenes and N-Methylfulleropyrrolidine . This suggests that N-Methylfulleropyrrolidine could influence the electron transport chain, a crucial process in cellular respiration .
Temporal Effects in Laboratory Settings
Studies on fullerenes suggest that they can have long-term effects on cellular function .
Transport and Distribution
Fullerenes are known to interact with various transporters and binding proteins .
Subcellular Localization
Fullerenes and their derivatives are known to interact with various compartments and organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylfulleropyrrolidine can be synthesized through two primary methods:
Reaction of Fullerene with Methylating Agents: This method involves the reaction of fullerene with methylating agents such as iodomethane to form N-Methylfulleropyrrolidine.
Reaction of N-Alkylpyrrolidine with Fullerene: In this method, N-alkylpyrrolidine reacts with fullerene to produce N-Methylfulleropyrrolidine.
Industrial Production Methods
Industrial production of N-Methylfulleropyrrolidine typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylfulleropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the fullerene core.
Substitution: Substitution reactions can occur at the pyrrolidine ring or the fullerene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized fullerenes and pyrrolidine derivatives, which can be further utilized in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fulleropyrrolidines: These compounds have a pyrrolidine ring fused to the fullerene core and exhibit similar electron-accepting properties.
Methanofullerenes: These derivatives have a methano group attached to the fullerene core and are used in similar applications.
Uniqueness
N-Methylfulleropyrrolidine is unique due to its specific structure, which provides distinct electron-accepting properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
InChI |
InChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDVSOOZTZTQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C9C6=C6C%14=C9C9=C%15C(=C%13C9=C%107)C7=C%12C9=C%10C7=C7C%15=C%14C%12=C7C7=C%10C%10=C%13C9=C%11C9=C4C8=C2C(=C%139)C2=C%10C7=C4C%12=C6C5=C4C32C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of N-Methylfulleropyrrolidine?
A1: N-Methylfulleropyrrolidine has a molecular formula of C63H11N and a molecular weight of 797.85 g/mol.
Q2: How does the introduction of ionicity affect the self-assembly and properties of fullerene derivatives, using N,N-dimethylfulleropyrrolidinium iodide as an example?
A2: Research shows that adding ionicity to alkylated fullerene derivatives, as seen in N,N-dimethylfulleropyrrolidinium iodide, significantly impacts their self-assembly and functionality. [] While the neutral precursor, bearing three eicosyloxy chains, displays limited self-assembly, the ionic derivative forms diverse structures, including water-repellent microparticles, doughnut-shaped objects, and nanowires. This difference highlights the role of electrostatic interactions in driving self-assembly for ionic fullerene derivatives. [] Furthermore, ionization leads to observable changes in electronic structure, evident in the UV spectra, and a positive shift in electrochemical reduction potentials, impacting its electronic properties. []
Q3: What are the key photophysical properties of N-Methylfulleropyrrolidine and its derivatives?
A3: NMFP is a strong electron acceptor due to the fullerene cage's ability to stabilize an extra electron. [, ] Upon photoexcitation, NMFP exhibits efficient intersystem crossing to a long-lived triplet state, which plays a crucial role in energy and electron transfer processes. [, , , ] This property makes NMFP and its derivatives attractive materials for applications in organic photovoltaics and artificial photosynthesis.
Q4: How does N-Methylfulleropyrrolidine behave as an electron acceptor in donor-acceptor systems?
A4: NMFP acts as a potent electron acceptor in donor-acceptor systems, evidenced by studies on dyads and triads incorporating oligothiophenes, ferrocene, and tetrathiafulvalene (TTF) as electron donors. [, , ] Upon photoexcitation of the donor moiety, efficient electron transfer occurs to the NMFP unit, generating a charge-separated state. [, , ] The lifetime of this charge-separated state can vary depending on the solvent polarity, donor-acceptor distance, and bridging unit. [, , ]
Q5: Can you elaborate on the energy transfer processes observed in oligofluorene-C60 and C60-oligofluorene-C60 conjugates incorporating N-Methylfulleropyrrolidine?
A5: In these conjugates, the oligofluorene segment acts as the donor, and the N-Methylfulleropyrrolidine-functionalized C60 unit serves as the acceptor. [] Upon photoexcitation of the oligofluorene, efficient singlet excited-state energy transfer occurs to the fullerene, effectively quenching the oligofluorene's fluorescence. [] This energy transfer is attributed to the favorable spectral overlap between the oligofluorene emission and fullerene absorption. []
Q6: What are the potential applications of N-Methylfulleropyrrolidine in material science?
A6: NMFP's unique properties make it promising for applications in organic photovoltaics, [, ] where it can act as an electron acceptor in bulk heterojunction solar cells. Its self-assembly properties, particularly when functionalized with amphiphilic groups, [] open possibilities for creating ordered nanostructures with potential applications in sensing, catalysis, and drug delivery.
Q7: What are the future research directions for N-Methylfulleropyrrolidine?
A7: Future research on NMFP could focus on:
- Understanding the environmental fate and impact of NMFP and its derivatives to ensure their safe and sustainable use. []
Q8: What analytical techniques are commonly employed to study N-Methylfulleropyrrolidine and its derivatives?
A8: Several analytical techniques are crucial for characterizing and studying NMFP and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and insights into molecular interactions. [, ]
- UV-Vis Spectroscopy: Helps analyze electronic transitions and characterize charge transfer processes. [, , , , ]
- Fluorescence Spectroscopy: Used to study excited state dynamics and energy transfer processes. [, , , ]
- Cyclic Voltammetry: Provides information about redox potentials and electron transfer capabilities. [, , , ]
- Mass Spectrometry (MS): Used for molecular weight determination and structural characterization. [, ]
- Transmission Electron Microscopy (TEM): Enables visualization of self-assembled nanostructures. []
Q9: How is computational chemistry used in the study of N-Methylfulleropyrrolidine?
A9: Computational chemistry plays a significant role in understanding the properties and behavior of NMFP. [, ] Density Functional Theory (DFT) calculations are used to:
- Predict molecular geometries and electronic structures. [, ]
- Estimate energy levels and redox potentials. []
- Simulate UV-Vis absorption and emission spectra. [, ]
- Study the nature of excited states and charge transfer processes. [, ]
Q10: What is known about the environmental impact and degradation of N-Methylfulleropyrrolidine?
A10: Research on the environmental fate and potential toxicity of NMFP is ongoing. [, ] Studies have detected the presence of fullerenes, including NMFP, in environmental samples like wastewater effluents and river sediments. [, ] These findings emphasize the need for further investigations to assess the long-term ecological impact of these compounds and develop strategies for their effective removal or degradation in the environment. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)

